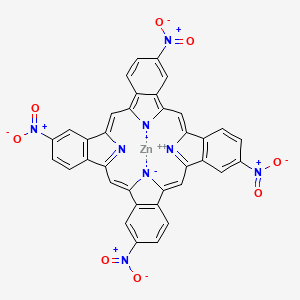![molecular formula C11H13N3 B13824827 (10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene CAS No. 41405-87-2](/img/structure/B13824827.png)
(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[63104,12]dodeca-2,4(12),5,7-tetraene is a complex organic compound with a unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene typically involves multiple steps, starting from readily available precursors. The synthetic route may include cyclization reactions, followed by specific functional group modifications to achieve the desired tricyclic structure. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the formation of the compound with the correct stereochemistry.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.
Mécanisme D'action
The mechanism of action of (10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene: shares similarities with other tricyclic compounds, such as tricyclic antidepressants and certain alkaloids.
Tricyclic Antidepressants: These compounds have a similar core structure but differ in their functional groups and pharmacological effects.
Alkaloids: Naturally occurring compounds with tricyclic structures, often found in plants and used for their medicinal properties.
Uniqueness
The uniqueness of (10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[63104,12]dodeca-2,4(12),5,7-tetraene lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
41405-87-2 |
|---|---|
Formule moléculaire |
C11H13N3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene |
InChI |
InChI=1S/C11H13N3/c1-7-8(2)14-6-12-9-4-3-5-10(13-7)11(9)14/h3-8,13H,1-2H3/t7-,8+/m1/s1 |
Clé InChI |
GUABDQAYYTUTIN-SFYZADRCSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](N2C=NC3=C2C(=CC=C3)N1)C |
SMILES canonique |
CC1C(N2C=NC3=C2C(=CC=C3)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


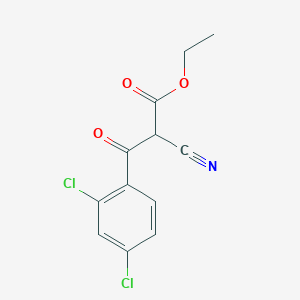
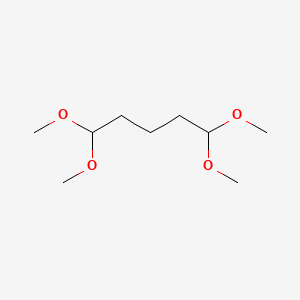
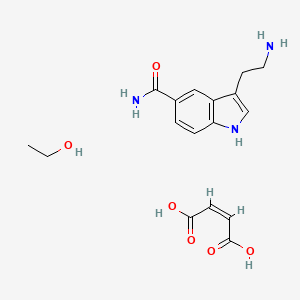
![N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
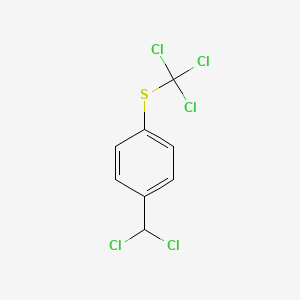

![2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13824779.png)
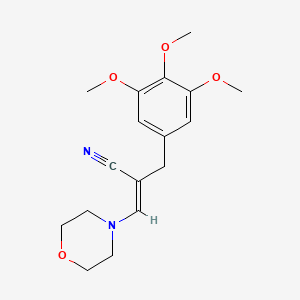
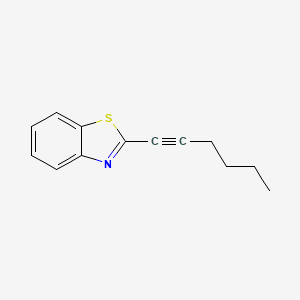
![[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate](/img/structure/B13824792.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B13824820.png)
![dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B13824822.png)
